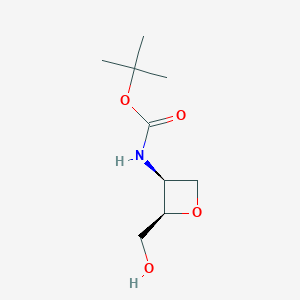
(2-Ethyl-1-butyl) ether
Vue d'ensemble
Description
(2-Ethyl-1-butyl) ether is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation in Soils : Ethyl tertiary butyl ether (ETBE), a related compound, has been studied for its biodegradation under different soil conditions. This research is significant for understanding the environmental impact of ETBE, which can be similar to (2-Ethyl-1-butyl) ether (Yeh & Novak, 1994).
Toxicokinetics and Acute Effects : The toxicokinetics and acute effects of ETBE have been studied in human volunteers. This research provides insights into the potential health implications of exposure to ETBE and related ethers, like this compound (Johanson, Nihlen, & Löf, 1995).
Synthesis and Characterization : Studies have also been conducted on the synthesis and characterization of ETBE, which is relevant to understanding the production processes of similar compounds like this compound (Donahue, D'Amico, & Exline, 2002).
Controlled Exposure Studies : Controlled exposure studies of ETBE in volunteers have provided insights into its uptake, disposition, and possible health effects, which are crucial for assessing the safety of similar ethers (Nihlen, Löf, & Johanson, 1998).
Kinetic Modeling of Etherification : Kinetic modeling of the etherification process of ethanol with olefins to form ETBE has been researched. Such studies are important for optimizing production processes of ethers including this compound (Soto et al., 2017).
Gas-phase Oxidation Studies : The gas-phase oxidation of ETBE has been studied to understand its behavior in the atmosphere, which is relevant to the environmental impact of this compound (Glaude et al., 2000).
Solubility in Aqueous Media : The solubility of ETBE in aqueous media as a function of temperature and tert-butyl alcohol concentration has been investigated. This is significant for environmental assessments of ether compounds (Gonzalez-Olmos & Iglesias, 2008).
Propriétés
IUPAC Name |
3-(2-ethylbutoxymethyl)pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYJBXZLXFOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COCC(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid](/img/structure/B8078223.png)
![3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one;hydrochloride](/img/structure/B8078231.png)
![3-(2-Aminoethyl)-N,N-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine hydrochloride](/img/structure/B8078241.png)
![6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078249.png)
![6-Ethyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078255.png)

![4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8078265.png)


